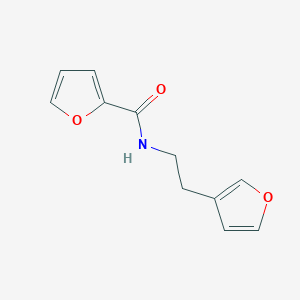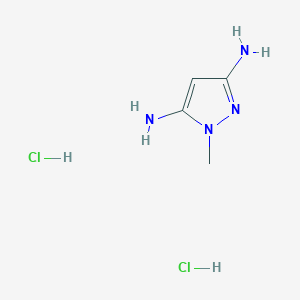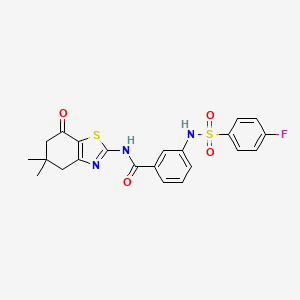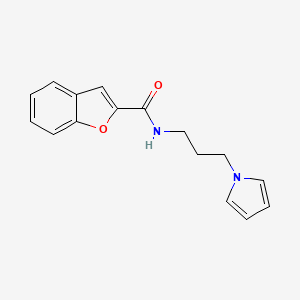![molecular formula C12H12N2S2 B2545655 2-[4-(4-Méthylphényl)-1,3-thiazol-2-yl]éthanethioamide CAS No. 852706-22-0](/img/structure/B2545655.png)
2-[4-(4-Méthylphényl)-1,3-thiazol-2-yl]éthanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities and can interact with a variety of biological targets .
Mode of Action
Without specific information on “2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide”, it’s challenging to detail its mode of action. Generally, thiazole derivatives can interact with their targets in a variety of ways, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating protein function .
Biochemical Pathways
Thiazole derivatives have been found to impact a range of biochemical pathways, depending on their specific targets .
Analyse Biochimique
Biochemical Properties
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial and anticancer activities by interacting with bacterial lipids and cancer cell receptors . The specific interactions of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide with these biomolecules involve binding to active sites and inhibiting or activating enzymatic functions .
Cellular Effects
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression . Additionally, 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide may affect the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives can bind to specific receptors or enzymes, leading to the inhibition of their activity . This compound may also activate certain signaling pathways that result in altered gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide may result in sustained cellular responses or adaptation .
Dosage Effects in Animal Models
The effects of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound may affect metabolic flux and alter the levels of specific metabolites, contributing to its biological activity .
Transport and Distribution
The transport and distribution of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall efficacy and toxicity .
Subcellular Localization
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide exhibits specific subcellular localization, which can impact its activity and function. Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and subsequent biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the intermediate 4-(4-methylphenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with ethanethioamide under specific conditions to yield the final product .
Industrial Production Methods
the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethanethioamide
- 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]ethanethioamide
- 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanethioamide
Uniqueness
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature influences the compound’s reactivity and interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S2/c1-8-2-4-9(5-3-8)10-7-16-12(14-10)6-11(13)15/h2-5,7H,6H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNXSOIJPOGOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2545573.png)

![6-methyl-4-(pyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2545576.png)

![3-[1-(pyridine-3-sulfonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2545579.png)
![17-[(4-Fluorophenyl)methoxy]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2545582.png)

![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2545584.png)


![5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2545587.png)
![2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B2545588.png)
![2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2545589.png)
amine](/img/structure/B2545591.png)
